(Chloroethynyl)benzene
Overview
Description
(Chloroethynyl)benzene, also known as 1-Chloro-2-phenylacetylene, 1-Chloro-2-phenylethyne, or Phenylethynyl chloride, is an organic compound with the empirical formula C8H5Cl . It has a molecular weight of 136.58 . It is a liquid at room temperature and is stored at -20°C .
Molecular Structure Analysis
The molecular structure of (Chloroethynyl)benzene consists of a benzene ring with a chloroethynyl group attached . The InChI string representation of the molecule is InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H
.
Physical And Chemical Properties Analysis
(Chloroethynyl)benzene is a liquid at room temperature and is stored at -20°C . It has a molecular weight of 136.58 . The specific physical and chemical properties of (Chloroethynyl)benzene are not detailed in the search results.
Scientific Research Applications
Chemical Synthesis
“(Chloroethynyl)benzene” can be used in chemical synthesis due to its reactivity. The presence of the chloroethynyl group allows it to participate in various reactions to form complex molecules .
Material Science
In material science, “(Chloroethynyl)benzene” could potentially be used in the synthesis of new materials. Its structure could allow it to form polymers or other large molecules .
Fluorophores
“(Chloroethynyl)benzene” could potentially be used in the development of fluorophores. Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted in various research fields and industries .
Analytical Techniques
“(Chloroethynyl)benzene” could be used in analytical techniques. Its unique structure and properties could make it useful in techniques such as chromatography .
Imaging Techniques
Similar to its potential use in analytical techniques, “(Chloroethynyl)benzene” could also be used in imaging techniques. It could potentially be used as a contrast agent or in the development of new imaging techniques .
Sensing Techniques
“(Chloroethynyl)benzene” could potentially be used in sensing techniques. Its structure and properties could allow it to interact with specific molecules or ions, making it useful in the development of new sensors .
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions, possibly involving the ethynyl and chloro groups. These interactions could lead to changes in the targets, potentially affecting their function .
Biochemical Pathways
For example, benzene has been shown to alter gene expression and biochemical pathways in a dose-dependent manner, with effects apparent at doses as low as 100 ppb in air
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Chloroethynyl)benzene. For example, the presence of other chemicals, temperature, pH, and other environmental conditions can affect the compound’s reactivity and stability
properties
IUPAC Name |
2-chloroethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZLADUGAKASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81953-16-4 | |
Record name | Benzene, (2-chloroethynyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81953-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90163951 | |
Record name | Benzene, (chloroethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloroethynyl)benzene | |
CAS RN |
1483-82-5 | |
Record name | Benzene, (chloroethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (chloroethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Chloroethynyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (chloroethynyl)benzene facilitate the formation of metal-organic networks?
A1: (Chloroethynyl)benzene interacts with metal surfaces like silver (Ag) and gold (Au) through its chlorine and alkyne functionalities. [, ] The chlorine atom plays a crucial role in assisting the reversible breaking and forming of metal-alkynyl bonds, leading to the formation of well-ordered networks. [] This process involves a stepwise evolution where the chlorine atom facilitates the activation of the alkyne group, resulting in the formation of intermediates like dimers and zigzag chains before ultimately yielding the final network structure. []
Q2: What are the differences observed in the reaction of (chloroethynyl)benzene with silver and gold surfaces?
A2: While (chloroethynyl)benzene forms honeycomb networks on both Ag(111) [] and Au(111) [] surfaces, the reaction conditions and intermediates differ. On Ag(111), the reaction occurs at a lower temperature (393 K) and mainly yields short-chain intermediates. [] On the other hand, the reaction on Au(111) requires a higher temperature (503 K) and proceeds through a stepwise mechanism involving the formation of dimers, zigzag chains, and even chiral networks as intermediates. [] This difference highlights the influence of the metal substrate on the reaction pathway and final network structure.
Q3: What spectroscopic data is available for (chloroethynyl)benzene?
A3: While the provided abstracts do not delve into specific spectroscopic details, we know that (chloroethynyl)benzene has a molecular formula of C8H5Cl and a molecular weight of 136.57 g/mol. [] Further research into spectroscopic databases would reveal detailed information about its vibrational spectra, which can be used to identify and characterize the compound.
Q4: How can computational chemistry contribute to our understanding of (chloroethynyl)benzene in metal-organic network formation?
A4: Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of metal-alkynyl bond formation involving (chloroethynyl)benzene. [] Such calculations can provide insights into the energetics of the reaction, the stability of intermediates, and the role of the chlorine atom in the network formation process. Further computational studies can explore the influence of different metal substrates and variations in the organic precursor structure on the resulting network architectures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.